Docetaxal

Beschreibung

Docetaxel (Taxotere®) is a second-generation taxane chemotherapeutic agent derived from the European yew tree (Taxus baccata). It exerts cytotoxic effects by stabilizing microtubules, inhibiting depolymerization, and disrupting mitosis, leading to apoptosis in rapidly dividing cancer cells . Approved for metastatic breast, prostate, non-small cell lung (NSCLC), and gastric cancers, docetaxel is a cornerstone of combination therapies. Its efficacy is supported by clinical trials demonstrating response rates of 37.5% in NSCLC as a second-line therapy and synergistic effects with agents like bevacizumab in breast cancer . However, toxicity profiles, including neutropenia, fluid retention, and rare scleroderma-like reactions, necessitate careful patient management .

Eigenschaften

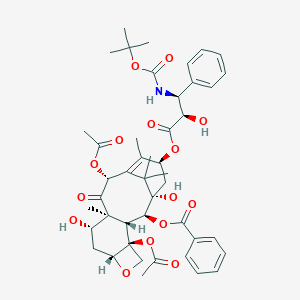

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925105 | |

| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125354-16-7 | |

| Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Semi-Synthetic Production from 10-Deacetyl Baccatin III

Selective Protection of Hydroxyl Groups

The semi-synthesis of docetaxel begins with 10-DAB III, a precursor isolated from Taxus species. Critical to this process is the selective protection of hydroxyl groups at C7 and C10 positions using benzyl chloroformate (Cbz-Cl). Under anhydrous conditions in tetrahydrofuran (THF) at -78°C, n-butyl lithium (2 equivalents) deprotonates the hydroxyl groups, enabling Cbz-Cl (2 equivalents) to form C7, C10-di-CBZ-10-deacetyl baccatin III. This step ensures regioselectivity, minimizing side reactions at other hydroxyl sites.

Esterification with Protected 3-Phenylisoserine Side Chain

The protected baccatin III backbone is coupled with an N-CBZ C2'-protected 3-phenylisoserine side chain. A toluene-based solution containing dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) facilitates esterification at 60–80°C for 1–5 hours. Using six equivalents of the side chain relative to baccatin III maximizes yield, achieving near-quantitative conversion. Post-reaction, the mixture is cooled to 0°C, diluted with diethyl ether, and crystallized to isolate the intermediate.

Sequential Deprotection and t-BOC Acylation

Hydrogenation with Pearlman’s catalyst (palladium hydroxide on carbon) in isopropanol/ethyl acetate removes C7 and C10 CBZ groups, yielding a primary amine intermediate. Subsequent acylation with di-tert-butyl dicarbonate (Boc₂O) in THF introduces the tert-butoxycarbonyl (t-BOC) group at the C3' nitrogen. Stirring for 24 hours at room temperature followed by chromatographic purification (ethyl acetate/hexane) yields C2'-OBOM docetaxel with >95% purity.

Final Deprotection and Purification

The C2'-benzyloxymethyl (BOM) group is removed via hydrogenation under 40 psi H₂ for 24 hours, producing crude docetaxel. Recrystallization from ethyl acetate/hexane or silica gel chromatography yields pharmaceutical-grade docetaxel with an overall semi-synthetic yield of 50%.

Optimization of Reaction Conditions for Scalable Synthesis

Temperature and Solvent Effects

Esterification efficiency is highly temperature-dependent. Reactions conducted at 70°C in toluene achieve 90% conversion within 3 hours, compared to 65% at 60°C. Polar aprotic solvents like THF are avoided during coupling due to premature deprotection risks, while toluene stabilizes the activated ester intermediate.

Nanoparticle-Based Formulation Strategies

Human Serum Albumin (HSA) Nanoparticles

Docetaxel-loaded HSA nanoparticles (HSA-DTX NPs) are prepared via solvent displacement. A 1:5 drug-to-HSA ratio in ethanol/water (1:4 v/v) yields nanoparticles with a Z-average size of 168 ± 5 nm and zeta potential of -31.3 mV. PEGylation with carboxy-terminated PEG5000 reduces size to 130.4 ± 4 nm while maintaining colloidal stability (Table 1).

Table 1: Physicochemical Properties of HSA-DTX Nanoparticles

| Formulation | Z-Average (nm) | PDI | Zeta Potential (mV) |

|---|---|---|---|

| HSA-DTX | 168 ± 5 | 0.277 | -31.3 ± 2 |

| HSA-DTX@PEG | 130.4 ± 4 | 0.526 | -30.1 ± 1 |

| HSA-DTX@PEG-DVL | 178.1 ± 5 | 0.310 | -31.9 ± 3 |

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Composition and Preparation

A lipid-based SMEDDS comprising PLGA, Tetraglycol, Labrasol, and Cremophor ELP (1:2:1:1 ratio) encapsulates docetaxel with 98% efficiency. Homogenization at 15,000 rpm for 10 minutes produces microemulsions with droplet sizes of 80–100 nm and narrow polydispersity (PDI < 0.3).

Analyse Chemischer Reaktionen

Docetaxel unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumlaurylsulfat, Eudragit L100 und andere hydrophile Polymere . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise löslichere und bioverfügbarere Formen von Docetaxel . Beispielsweise erhöht die Bildung von Einschlusskomplexen mit Alkylendiamin-modifizierten β-Cyclodextrinen die Löslichkeit und biologische Aktivität von Docetaxel signifikant .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Docetaxel übt seine Wirkungen aus, indem es die Montage von Mikrotubuli aus Tubulin-Dimeren fördert und ihre Depolymerisation hemmt. Diese Stabilisierung von Mikrotubuli stört die normale Funktion des Zytoskeletts, was zu einer Hemmung der Zellteilung und Induktion von Apoptose führt. Docetaxel führt auch zur Phosphorylierung des Onkoproteins bcl-2, was die Apoptose in Krebszellen weiter fördert.

Wirkmechanismus

Docetaxel exerts its effects by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules disrupts the normal function of the cytoskeleton, leading to the inhibition of cell division and the induction of apoptosis . Docetaxel also leads to the phosphorylation of the oncoprotein bcl-2, which further promotes apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Paclitaxel

Pharmacological and Clinical Differences

Mechanistic Insights

- Efficacy : Docetaxel exhibits a 2-fold higher affinity for β-tubulin binding compared to paclitaxel, enhancing microtubule stabilization .

- Resistance : Both drugs face resistance via overexpression of P-glycoprotein, but docetaxel shows retained activity in some paclitaxel-resistant tumors due to structural differences .

- Clinical Outcomes: In metastatic breast cancer, docetaxel monotherapy achieved a 70% tumor growth reduction in preclinical models, outperforming paclitaxel’s 50% .

Comparison with Cabazitaxel

Next-Generation Taxane Profile

Key Findings

- AR-V7 Resistance : In castration-resistant prostate cancer (CRPC), AR-V7-expressing cells showed reduced sensitivity to docetaxel but retained partial response to cabazitaxel, likely due to cabazitaxel’s lower susceptibility to efflux pumps .

- Survival Benefit : Cabazitaxel improved median survival by 2.4 months vs. docetaxel in CRPC after prior taxane failure .

Combination Therapies and Comparative Efficacy

Synergistic Regimens

Docetaxel + Bevacizumab

Docetaxel + Cisplatin (DP)

Docetaxel + Ultrasound-Targeted Microbubbles

- Liver Tumors: This novel delivery system increased apoptosis by 3-fold and reduced metastasis rates by 93% vs. docetaxel alone .

Toxicity Profiles

Biologische Aktivität

Enhanced Formulations

Research has focused on improving the solubility and biological activity of docetaxel through novel formulations. These include:

- Inclusion Complexes : Cyclodextrin-based inclusion complexes have been developed to enhance the solubility and cytotoxicity of docetaxel. For instance, formulations with β-cyclodextrin derivatives showed improved water solubility by up to 5374 times and increased apoptosis rates in cancer cell lines compared to free docetaxel.

| Formulation Type | Solubility Improvement | Apoptosis Induction |

|---|---|---|

| H1/DTX Complex | 216 times | Increased from 17.2% to 30.2% at 5 μg/mL |

| H2/DTX Complex | 242 times | Increased from 19.0% to 31.0% at 10 μg/mL |

| H3/DTX Complex | 253 times | Increased from 19.3% to 32.2% at 15 μg/mL |

Case Studies and Clinical Findings

Several clinical trials have evaluated the efficacy and safety of docetaxel in various cancer types:

- Breast Cancer : A study demonstrated that docetaxel significantly improved overall survival rates in patients with metastatic breast cancer when compared to standard therapies.

- Prostate Cancer : In combination with dexamethasone, docetaxel showed enhanced antiangiogenic effects in vivo, which correlated with improved patient outcomes in advanced prostate cancer cases.

- Lung Cancer : Docetaxel has been used as a second-line treatment for non-small cell lung cancer (NSCLC), showing promising results in prolonging survival compared to best supportive care.

Research Findings

Recent research has highlighted various aspects of docetaxel's biological activity:

- Metabolite Analysis : A study isolated metabolites from human feces to assess their biological activity. Four oxidation products were identified, demonstrating reduced cytotoxicity compared to docetaxel itself, indicating potential for lower side effects while maintaining therapeutic efficacy.

- Toxicity Profiles : Docetaxel is associated with myelosuppression and other adverse effects. However, research into modified dosing regimens has shown that careful management can mitigate these risks while maintaining efficacy.

Q & A

Basic Research Questions

Q. What are the key structural and mechanistic differences between Docetaxel and other taxanes (e.g., Paclitaxel) that influence their pharmacological profiles?

- Methodological Answer : Docetaxel and Paclitaxel share a taxane core but differ in side-chain modifications. Docetaxel’s C10 acetyl group and hydroxylated C13 side chain enhance solubility and tubulin-binding affinity compared to Paclitaxel’s benzoyl group at C2. These structural variations affect metabolic stability and elimination pathways. For example, Docetaxel is metabolized primarily via CYP3A4, while Paclitaxel undergoes hepatic hydroxylation. Comparative studies using in vitro tubulin polymerization assays and pharmacokinetic modeling can elucidate these differences .

Q. How do researchers standardize in vitro assays to evaluate Docetaxel’s cytotoxicity while mitigating batch-to-batch variability in cell lines?

- Methodological Answer : Standardization involves using validated cell lines (e.g., MCF-7 for breast cancer) with consistent passage numbers, serum-free culture conditions to minimize growth factor interference, and parallel controls (e.g., solvent-only treatments). Dose-response curves (IC50 values) should be generated using ATP-based viability assays (e.g., CellTiter-Glo) with triplicate replicates. Normalization to housekeeping genes (e.g., GAPDH) reduces variability. Documentation of cell line authentication (STR profiling) is critical to ensure reproducibility .

Q. What analytical methods are recommended for quantifying unbound Docetaxel in plasma during pharmacokinetic studies?

- Methodological Answer : Ultrafiltration combined with UPLC-MS/MS is a gold standard. The method involves centrifuging plasma samples (3 kDa filters) to separate unbound Docetaxel, followed by chromatographic separation (C18 column) and detection via positive-ion electrospray ionization. Validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%). This approach avoids interference from plasma proteins (e.g., albumin) and provides accurate free drug concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo tumor suppression rates observed in Docetaxel studies?

- Methodological Answer : Discrepancies often arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions) not replicated in vitro. To address this, use orthotopic or patient-derived xenograft (PDX) models instead of subcutaneous implants. Integrate pharmacodynamic biomarkers (e.g., Ki-67 for proliferation) and validate findings with multi-omics approaches (e.g., RNA-seq to identify resistance pathways). For example, in vivo studies combining Docetaxel with the 3G4 antibody showed 93% tumor suppression in breast cancer models, contrasting with 70% suppression for Docetaxel alone, highlighting microenvironment modulation .

Q. What experimental design considerations are critical when evaluating Docetaxel in combination therapies (e.g., immune checkpoint inhibitors)?

- Methodological Answer : Use staggered dosing to avoid overlapping toxicities (e.g., neutropenia from Docetaxel vs. immune-related adverse events). Synergy should be assessed via Chou-Talalay combination indices (CI <1 indicates synergy). For immune modulation, measure CD8+ T-cell infiltration via flow cytometry or IHC. In preclinical models, the 3G4 antibody + Docetaxel combination reduced lung metastases by 93%, demonstrating the need for sequential administration to maximize efficacy .

Q. How can nanoparticle formulations overcome the limitations of solvent-based Docetaxel delivery (e.g., Cremophor EL-induced hypersensitivity)?

- Methodological Answer : Polymeric nanoparticles (e.g., PSMA-targeted NPs) exploit the EPR effect for tumor accumulation. Key parameters include particle size (<200 nm for passive targeting), drug-loading efficiency (>10%), and sustained release profiles (e.g., 80% release over 72 hours). Preclinical studies show PSMA-targeted NPs achieved prolonged tumor growth suppression compared to solvent-based Docetaxel, with no hypersensitivity reactions .

Q. What computational strategies are effective for designing Docetaxel analogues with improved binding to targets like Lipocalin 2 (Lcn2)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities. For example, 4-Deacetyltaxol showed a binding energy of -132.89 kcal/mol to Lcn2, outperforming Docetaxel (-120.5 kcal/mol). Prioritize analogues with lower ΔG values and validate via SPR (surface plasmon resonance) for kinetic parameters (ka, kd) .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on Docetaxel’s role in inducing epithelial-mesenchymal transition (EMT) in cancer cells?

- Methodological Answer : Context-dependent EMT effects require single-cell RNA sequencing to identify subpopulations. Use TGF-β pathway inhibitors (e.g., Galunisertib) in combination studies to isolate Docetaxel-specific effects. Validate findings with functional assays (e.g., transwell migration) and EMT markers (E-cadherin, vimentin). Contradictions may arise from cell line-specific responses or dosing regimens .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in Docetaxel clinical trial data?

- Methodological Answer : Employ mixed-effects models to account for inter-patient variability. Stratify cohorts by biomarkers (e.g., ERCC1 expression for platinum resistance) and use Kaplan-Meier analysis with log-rank tests for survival differences. For example, phase III trials in nasopharyngeal carcinoma showed divergent progression-free survival rates (HR = 0.65, p=0.02) when combining Docetaxel with cisplatin vs. radiotherapy alone .

Q. Tables for Key Findings

Table 1 : Binding Energies of Docetaxel Analogues to Lipocalin 2 (Lcn2)

| Analogue | Binding Energy (kcal/mol) |

|---|---|

| Docetaxel | -120.5 |

| 4-Deacetyltaxol | -132.89 |

| Cabazitaxel | -128.40 |

| Ortataxel | -125.20 |

| Source: Molecular docking analysis |

Table 2 : Efficacy of Docetaxel Combinations in Preclinical Models

| Combination | Tumor Suppression (%) | Metastasis Reduction (%) |

|---|---|---|

| Docetaxel alone | 70 | 78 |

| 3G4 antibody alone | 50 | 82 |

| 3G4 + Docetaxel | 93 | 93 |

| Source: Thorpe et al. (2005) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.